Fmoc-3-(Methylseleno)-Ala-OH is a derivative of alanine, where the amino acid is protected with a 9-fluorenylmethoxycarbonyl (Fmoc) group, and a methylselenol group is introduced at the beta position. This compound falls under the category of Fmoc-protected amino acids, which are widely used in peptide synthesis due to their stability and ease of deprotection. The introduction of selenium into amino acids can enhance biological activity and introduce unique properties to peptides.
The compound can be synthesized through various methods in organic chemistry, particularly in peptide synthesis. It is often derived from commercially available Fmoc-alanine or related precursors, which can be modified to incorporate the methylselenol group.
The synthesis of Fmoc-3-(Methylseleno)-Ala-OH typically involves several steps:
The synthesis may utilize reagents like thionyl chloride for activation and solvents such as dimethylformamide or tetrahydrofuran for reaction medium. The reaction conditions, including temperature and pH, are critical to achieving high yields and purity.
Fmoc-3-(Methylseleno)-Ala-OH has a molecular structure characterized by:
The deprotection process follows a two-step mechanism involving base-mediated removal of the Fmoc group and subsequent stabilization of the resulting intermediate.
The mechanism for the action of Fmoc-3-(Methylseleno)-Ala-OH primarily revolves around its use in peptide synthesis:
This mechanism allows for selective incorporation of selenoamino acids into peptides, which can enhance their biological properties.
Fmoc-3-(Methylseleno)-Ala-OH is primarily used in:
This compound exemplifies the versatility of amino acid derivatives in synthetic chemistry and their significance in advancing biochemical research and therapeutic development.
Selenocysteine (Sec), often termed the 21st proteinogenic amino acid, and its synthetic analogs have emerged as transformative tools in peptide engineering. These derivatives address two persistent challenges in disulfide-rich peptide synthesis: oxidative folding efficiency and disulfide connectivity control. Traditional cysteine-containing peptides face kinetic trapping during folding, generating misfolded isomers with non-native disulfide bonds. Selenocysteine analogs—particularly those with methylseleno modifications—exploit selenium’s distinct physicochemical properties to overcome these limitations. The lower redox potential of diselenides (−381 mV) compared to disulfides (−180 mV) enables selective and rapid diselenide formation, directing subsequent native disulfide pairing [2]. This strategy, termed integrated oxidative folding, significantly enhances yields of correctly folded bioactive peptides, as demonstrated in μ-conotoxin analogs where selenocysteine substitutions improved folding yields from 12% to 41% [2].
The kinetic inertness of selenium-metal bonds further expands applications. Bismuth-selenol coordination complexes exhibit 100-fold greater stability than their sulfur analogs, resisting EDTA challenge for weeks [4]. This property is leveraged in radiopharmaceuticals and metal-chelating therapeutics. Additionally, the photoactivity of selenocysteine side chains enables site-selective modifications. The photocatalytic diselenide contraction (PDC) reaction, using blue light and an iridium catalyst, converts diselenides to selenoethers—enabling peptide dimerization and functionalization without epimerization [5]. This method allows precise installation of fluorescent tags, PEG chains, or cytotoxic payloads at selenocysteine residues, bypassing the heterogeneity of lysine or cysteine-based bioconjugation.
Table 1: Comparative Redox Properties of Sulfur and Selenium in Peptide Engineering
Property | Cysteine (S) | Selenocysteine (Se) | Functional Impact |
---|---|---|---|
Redox Potential (mV) | −180 | −381 | Faster diselenide formation |
Bond Length (Å) | 1.8–2.0 (S–S) | 2.0–2.3 (Se–Se) | Altered protein backbone geometry |
pKa (SeH/SH) | 8.5 | 5.2 | Enhanced nucleophilicity at physiological pH |
EDTA Displacement (t₁/₂) | <1 hour | >1 week | Stable metal chelation |
Fmoc-3-(Methylseleno)-Ala-OH represents a structurally unique selenocysteine derivative where the selenol (–SeH) group is replaced by a methylseleno (–SeCH₃) moiety. This modification confers critical advantages in solid-phase peptide synthesis (SPPS) and functional studies:
Table 2: Synthetic Methods for Selenocysteine Analogs
Compound | Synthetic Route | Key Reagents/Conditions | Application |
---|---|---|---|
Fmoc-Sec(Mob)-OH | Fmoc protection of Sec, Mob on Se | MobCl, Fmoc-OSu, DMF | Diselenide formation |
Fmoc-3-(Methylseleno)-Ala-OH | Methylation of Fmoc-Sec-OH | CH₃I, TFA, anisole | Radical-based modifications |
Boc-Sec(Trt)-OH | Boc protection, Trt on Se | TrtCl, Boc₂O, NaOH | Peptide chain elongation |
The methylseleno group’s hydrophobicity (clogP ≈ 1.2 vs. −0.8 for Sec) enhances membrane permeability in therapeutic peptides. In Atx1-based copper chaperones, methylselenoalanine analogs reduced cellular ROS by 75% in HT-29 cells by facilitating copper sequestration [9]. This modification also enables the development of selenium-stapled peptides, where methylseleno groups participate in intramolecular crosslinks, stabilizing α-helical structures without redox sensitivity.
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 73145-13-8
CAS No.:
CAS No.: 733811-11-5